molecular formula C12H17NO B13071966 (2R,6S)-2-Methyl-6-m-tolylmorpholine

(2R,6S)-2-Methyl-6-m-tolylmorpholine

Katalognummer: B13071966
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: UOHOTZXUXWQOEW-ZYHUDNBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,6S)-2-Methyl-6-m-tolylmorpholine is a chiral morpholine derivative characterized by a six-membered ring containing one oxygen atom, with stereochemical configurations at positions 2 (R) and 6 (S). The m-tolyl (meta-methylphenyl) substituent at position 6 introduces aromaticity and lipophilicity, while the methyl group at position 2 contributes to steric effects and conformational stability. Morpholine derivatives are widely utilized in pharmaceutical chemistry due to their ability to modulate physicochemical properties and enhance target binding. This compound’s stereochemistry is critical for its biological activity, as enantiomeric purity often dictates pharmacological efficacy and safety profiles .

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

(2R,6S)-2-methyl-6-(3-methylphenyl)morpholine

InChI

InChI=1S/C12H17NO/c1-9-4-3-5-11(6-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3/t10-,12-/m1/s1

InChI-Schlüssel

UOHOTZXUXWQOEW-ZYHUDNBSSA-N

Isomerische SMILES

C[C@@H]1CNC[C@@H](O1)C2=CC=CC(=C2)C

Kanonische SMILES

CC1CNCC(O1)C2=CC=CC(=C2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-2-Methyl-6-m-tolylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and epichlorohydrin.

    Formation of Intermediate: m-Toluidine reacts with epichlorohydrin under basic conditions to form an intermediate, which is then cyclized to produce the morpholine ring.

    Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution using a suitable chiral agent to obtain the desired (2R,6S) enantiomer.

Industrial Production Methods: In industrial settings, the production of (2R,6S)-2-Methyl-6-m-tolylmorpholine may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (2R,6S)-2-Methyl-6-m-tolylmorpholine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    N-Oxides: Formed through oxidation reactions.

    Secondary Amines: Resulting from reduction reactions.

    Substituted Morpholines: Produced via nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Drug Design and Development

(2R,6S)-2-Methyl-6-m-tolylmorpholine is explored as a lead compound in drug design due to its ability to modulate biological activity. The compound's morpholine ring structure contributes to its pharmacological potential, particularly in the development of drugs targeting neurotransmitter systems. Research indicates that derivatives of morpholine can act as reuptake inhibitors for monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, which are crucial in treating conditions like depression and obesity .

Studies have shown that (2R,6S)-2-Methyl-6-m-tolylmorpholine exhibits potential pharmacological properties, including:

  • Antidepressant effects : By modulating neurotransmitter levels, it may help alleviate symptoms of depression.
  • Anti-obesity properties : The compound's interaction with specific receptors could influence appetite regulation and energy metabolism .

Chemical Synthesis

The synthesis of (2R,6S)-2-Methyl-6-m-tolylmorpholine can be achieved through various methods that emphasize its chiral nature. Techniques often involve:

  • Chiral pool synthesis : Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric synthesis : Employing catalysts or reagents that favor the formation of one enantiomer over another.

These methods are crucial for producing the compound with high purity and specific stereochemistry necessary for biological activity.

Interaction Studies

Research into the interactions of (2R,6S)-2-Methyl-6-m-tolylmorpholine with biological targets focuses on its binding affinity and efficacy against specific receptors or enzymes. Techniques such as:

  • Molecular docking studies : To predict how the compound interacts with target proteins.
  • In vitro assays : To evaluate the biological activity and therapeutic potential.

These studies help elucidate the mechanisms through which this compound may exert its effects and guide future clinical applications.

Future Directions in Research

The specific biological activities of (2R,6S)-2-Methyl-6-m-tolylmorpholine require further investigation through clinical studies to establish efficacy and safety profiles. Future research could focus on:

  • Clinical trials : To assess the therapeutic potential in treating depression and obesity.
  • Mechanistic studies : To understand the pathways through which this compound exerts its effects.

Additionally, exploring modifications to enhance its pharmacological properties may lead to the development of more effective therapeutic agents .

Wirkmechanismus

The mechanism of action of (2R,6S)-2-Methyl-6-m-tolylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate the activity of target proteins by binding to their active sites or allosteric sites, leading to altered biological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

This morpholine derivative () shares the (2R,6S) stereochemistry but differs in substituents: a 2-methyl-3-phenylpropyl group replaces the m-tolyl group. The hydrochloride salt form enhances solubility, a common strategy to improve bioavailability, as seen in sparfloxacin hemisulfate ().

Property (2R,6S)-2-Methyl-6-m-tolylmorpholine (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine HCl
Molecular Formula C₁₂H₁₇NO C₁₇H₂₆ClNO
Molecular Weight (g/mol) 191.27 296.85
Substituent Position 6-m-tolyl 4-(2-methyl-3-phenylpropyl)
Salt Form Free base Hydrochloride
Therapeutic Use Under investigation Respiratory, antibiotic, and neurological applications ()

Key Differences :

  • The hydrochloride salt () likely exhibits higher aqueous solubility than the free base form of the target compound.
  • The bulkier 2-methyl-3-phenylpropyl substituent may enhance lipid membrane permeability but reduce target specificity compared to the m-tolyl group.
Bis[(2R,6S)-4-(5-amino-3-carboxy-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinol] Sulfate Pentahydrate

This piperazinium-quinolone derivative () shares the (2R,6S) configuration but incorporates a piperazine ring instead of morpholine. The sulfate salt improves solubility, addressing sparfloxacin’s poor bioavailability.

Property (2R,6S)-2-Methyl-6-m-tolylmorpholine Bisquinolone Sulfate ()
Core Structure Morpholine (O-heterocycle) Piperazine (N-heterocycle)
Bioavailability Strategy Not reported Salt formation (sulfate)
Biological Activity Unspecified Antimicrobial (4th-gen fluoroquinolone)
Crystallographic Data Not available R-factor = 0.039; Planar anion ring deviation = 0.045–0.054 Å

Key Differences :

  • Piperazine derivatives () often exhibit enhanced hydrogen-bonding capacity due to secondary amines, unlike morpholine’s ether oxygen.
  • The quinolone moiety in confers broad-spectrum antimicrobial activity, whereas morpholine derivatives are typically scaffold modifiers or prodrug components.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Salt formation (e.g., hydrochloride in , sulfate in ) is a proven strategy to overcome poor solubility, a limitation observed in sparfloxacin . The target compound’s m-tolyl group may necessitate similar formulation approaches.
  • Stereochemical Impact : The (2R,6S) configuration ensures optimal spatial arrangement for target binding, analogous to the piperazinium compound’s activity (). Enantiomeric impurities could reduce efficacy or increase off-target effects.

Biologische Aktivität

(2R,6S)-2-Methyl-6-m-tolylmorpholine is a morpholine derivative with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound has garnered attention for its ability to interact with various biological targets, making it a candidate for drug development and therapeutic applications. This article delves into the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of (2R,6S)-2-Methyl-6-m-tolylmorpholine is characterized by a morpholine ring with a methyl group at the 2-position and a m-tolyl group at the 6-position. Its molecular formula is C12_{12}H17_{17}NO, and it has a molecular weight of approximately 191.27 g/mol. The stereochemistry indicated by (2R,6S) plays a crucial role in its biological interactions.

The mechanism of action for (2R,6S)-2-Methyl-6-m-tolylmorpholine involves its interaction with specific receptors or enzymes. Its chiral nature allows it to fit into binding sites with high specificity, modulating the activity of target molecules. This interaction can lead to various biological effects depending on the target's nature and the context of the interaction.

Pharmacological Properties

Research indicates that (2R,6S)-2-Methyl-6-m-tolylmorpholine exhibits several pharmacological properties:

  • Monoamine Modulation : The compound has been investigated for its potential as a releaser and/or reuptake inhibitor of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This suggests possible applications in treating conditions like depression and obesity .
  • Antimicrobial Activity : Preliminary studies indicate that morpholine derivatives can exhibit antimicrobial properties. While specific data on (2R,6S)-2-Methyl-6-m-tolylmorpholine is limited, related compounds have shown efficacy against various bacterial strains .

Case Studies

  • Neurotransmitter Modulation : In a study focusing on compounds similar to (2R,6S)-2-Methyl-6-m-tolylmorpholine, researchers found that certain derivatives could effectively increase serotonin levels in animal models, suggesting potential antidepressant effects .
  • Antimicrobial Testing : A comparative study involving morpholine derivatives reported varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific results for (2R,6S)-2-Methyl-6-m-tolylmorpholine were not highlighted, the findings support further exploration into its antimicrobial potential .

Data Summary

Biological Activity Observation Reference
Monoamine Reuptake InhibitionPotential efficacy in depression treatment
Antimicrobial ActivityRelated compounds showed effectiveness against bacteria
Interaction with ReceptorsSpecific binding affinity noted in preliminary studies

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.